
N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide” is a complex organic compound that contains a piperidine ring and an oxalamide group. Piperidine is a common motif in many pharmaceuticals and natural products, and oxalamides are known for their bioactivity .
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the available literature, it’s likely that it involves reactions common in organic chemistry such as amide coupling, reduction, and functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a methyl group attached to the nitrogen of the piperidine, an oxalamide group, and a p-tolyl group .Chemical Reactions Analysis
The compound, due to the presence of the amide group, might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The piperidine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a piperidine ring are stable and have a high boiling point due to the presence of the ring structure.Applications De Recherche Scientifique
Novel Synthetic Approaches
Researchers have developed novel synthetic methods applicable to the synthesis of compounds like N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide, demonstrating the versatility of these methodologies in creating a diverse array of di- and mono-oxalamides. These synthetic approaches are operationally simple and high-yielding, offering a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Role in Neurological Research
Compounds structurally similar to this compound have been explored for their neurological impacts, particularly in the context of neuroprotection and neurotoxicity. For instance, mangiferin has shown protective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity, mediated by oxidative stress in neuroblastoma cells, suggesting potential therapeutic roles for related compounds in degenerative diseases like Parkinson's disease (Amazzal et al., 2007).
Exploration in Material Science
The chemical properties of compounds like this compound are being utilized in material science, specifically in the modification of nanofiltration membranes. For example, amine-terminated aramide dendrimers, which share similar structural features, have been covalently attached to the polyamide active layer of nanofiltration membranes, demonstrating how such compounds can enhance membrane performance and specificity (Saenz de Jubera et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-3-5-14(6-4-12)18-16(21)15(20)17-11-13-7-9-19(2)10-8-13/h3-6,13H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSNPWZLBYOJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2844086.png)
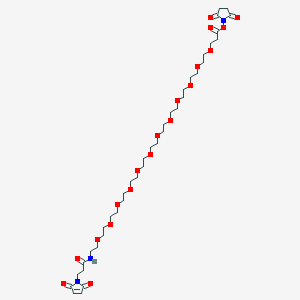
![N-benzhydryl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844091.png)
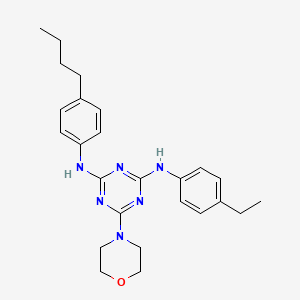
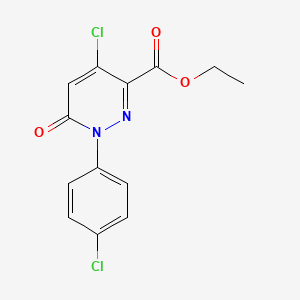
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2844094.png)
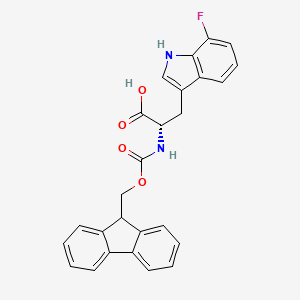
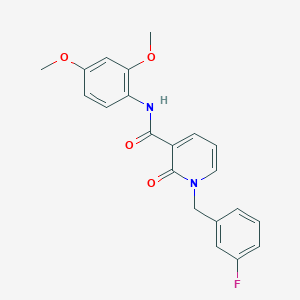
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2844099.png)
![{[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2844100.png)
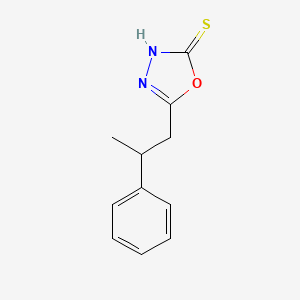
![1-[Bromo(difluoro)methyl]-2-fluorobenzene](/img/structure/B2844103.png)
![N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine](/img/structure/B2844104.png)